2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate
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Overview
Description
2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate is a heterocyclic compound that features a thiazole ring substituted with a pyrrolidinylmethyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate typically involves the reaction of thiazole derivatives with pyrrolidine and subsequent functionalization
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The thiazole ring and pyrrolidinylmethyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(1-Pyrrolidinylmethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
2-(1-Pyrrolidinylmethyl)-1,3-oxazole-5-carboxylic acid: Similar structure but with an oxazole ring instead of a thiazole ring.
2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
2-(1-Pyrrolidinylmethyl)-1,3-thiazole-5-carboxylic acid hydrochloride hydrate is unique due to its specific combination of functional groups and the position of the carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH.H2O/c12-9(13)7-5-10-8(14-7)6-11-3-1-2-4-11;;/h5H,1-4,6H2,(H,12,13);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIAPRUYZSQZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC=C(S2)C(=O)O.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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